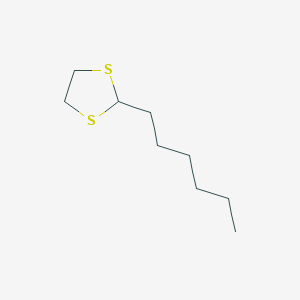

2-Hexyl-1,3-dithiolane

Description

Overview of 1,3-Dithiolane (B1216140) Heterocycles in Synthetic Strategies

1,3-Dithiolanes are a versatile class of organosulfur compounds characterized by a five-membered ring with two sulfur atoms flanking a single carbon atom. chemicalbook.comwikipedia.org They are most commonly synthesized by the condensation of an aldehyde or a ketone with 1,2-ethanedithiol (B43112), a reaction often catalyzed by Brønsted or Lewis acids. organic-chemistry.orgwikipedia.org This reaction is highly efficient for the formation of 2-substituted and 2,2-disubstituted 1,3-dithiolanes from aldehydes and ketones, respectively. wikipedia.org A variety of catalysts have been developed to facilitate this transformation, including yttrium triflate, tungstophosphoric acid, and perchloric acid adsorbed on silica (B1680970) gel, often under mild and solvent-free conditions. organic-chemistry.org

The stability of the 1,3-dithiolane ring under both acidic and basic conditions makes it an excellent protecting group for carbonyl functionalities in multi-step syntheses. asianpubs.orgnih.gov This protection strategy allows for chemical modifications on other parts of a molecule without affecting the carbonyl group, which can later be regenerated through deprotection methods. wikipedia.orgnih.gov

Beyond their role as protecting groups, 1,3-dithiolanes are instrumental in "umpolung" or polarity inversion chemistry. wikipedia.orgresearchgate.net This concept allows for the reversal of the typical electrophilic reactivity of a carbonyl carbon to a nucleophilic one, opening up unique bond-forming possibilities. wikipedia.orgquimicaorganica.org

Historical Context of Dithiolanes as Acyl Anion Equivalents and Protecting Groups

The utility of dithioacetals, including 1,3-dithiolanes and their six-membered ring counterparts, 1,3-dithianes, as protecting groups for carbonyl compounds has long been recognized in organic synthesis. asianpubs.orgnih.gov Their stability in both acidic and basic environments makes them superior to their oxygen-based acetal (B89532) analogs in many applications. asianpubs.org

A landmark development in the application of dithioacetals was the Corey-Seebach reaction, first published in 1965. researchgate.netwikipedia.orgmdpi.com This reaction established 1,3-dithianes as effective acyl anion equivalents. wikipedia.orgorganic-chemistry.org The key to this strategy is the increased acidity of the proton at the C2 position of the dithiane ring, which can be abstracted by a strong base like n-butyllithium to form a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the dithiane regenerates the carbonyl group, yielding products like α-hydroxy ketones and 1,2-diketones that are not readily accessible through traditional methods. organic-chemistry.org

While the Corey-Seebach reaction primarily focuses on 1,3-dithianes due to the greater stability of their corresponding lithiated species, the underlying principle of umpolung is also applicable to 1,3-dithiolanes. wikipedia.orgorganic-chemistry.org However, lithiated 1,3-dithiolanes are known to be less stable and can undergo fragmentation. wikipedia.orgorganic-chemistry.org This has led to the development of specific methodologies to harness their reactivity while mitigating their instability. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes has been utilized as a route to synthesize dithioesters. acs.org

The concept of umpolung, introduced by D. Seebach and E.J. Corey, fundamentally changed retrosynthetic analysis by providing a method to reverse the polarity of a functional group, enabling otherwise impossible synthetic transformations. wikipedia.org

Rationale for Advanced Research on 2-Hexyl-1,3-dithiolane and its Derivatives

The ongoing research into this compound and its derivatives is driven by the quest for novel molecules with specific applications in medicinal chemistry and materials science. ontosight.aiusm.eduresearchgate.net The introduction of a hexyl group at the 2-position of the 1,3-dithiolane ring imparts specific lipophilic characteristics to the molecule, which can be advantageous in biological systems or for solubility in nonpolar media.

Derivatives of 1,3-dithiolane have been investigated for a range of biological activities, including potential antioxidant and antimicrobial properties. ontosight.ai The development of new synthetic routes to functionalized dithiolanes, such as the one-pot synthesis of dithioesters from 2-aryl-1,3-dithiolanes, expands the toolkit available to organic chemists for creating complex molecules. acs.org

Furthermore, the unique reactivity of the dithiolane ring, particularly its ability to undergo ring-opening polymerization, has made it a valuable component in the design of dynamic and responsive materials. researchgate.net For example, polymers containing 1,2-dithiolane (B1197483) units have been used to create self-healing hydrogels. researchgate.net While this compound is an isomer of these 1,2-dithiolanes, the fundamental chemistry of the disulfide linkage is a key area of exploration. Research into the synthesis and properties of various substituted dithiolanes, including those with long alkyl chains like the hexyl group, contributes to a deeper understanding of structure-property relationships in these heterocyclic systems. rsc.orgchemrxiv.org

The ability to synthesize and modify molecules like this compound is crucial for the development of new therapeutic agents and advanced materials. usm.eduresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6008-84-0 |

|---|---|

Molecular Formula |

C9H18S2 |

Molecular Weight |

190.4 g/mol |

IUPAC Name |

2-hexyl-1,3-dithiolane |

InChI |

InChI=1S/C9H18S2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |

InChI Key |

LDYBPPMJSITJHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1SCCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hexyl 1,3 Dithiolane

Direct Synthesis Protocols for 1,3-Dithiolanes Bearing Alkyl Substituents

The most direct and common method for synthesizing 2-alkyl-1,3-dithiolanes is the direct reaction of a corresponding aldehyde or ketone with 1,2-ethanedithiol (B43112). wikipedia.org For the specific synthesis of 2-hexyl-1,3-dithiolane, the reaction involves the condensation of heptanal (B48729) with 1,2-ethanedithiol.

Thioacetalization of Aldehydes and Ketones

Thioacetalization is the cornerstone reaction for the formation of 1,3-dithiolanes. It involves the reaction of a carbonyl compound with a dithiol, typically in the presence of a catalyst to facilitate the reaction, which proceeds through a hemithioacetal intermediate. wikipedia.org

A variety of catalysts have been developed to promote the thioacetalization of aldehydes and ketones efficiently under mild conditions. These catalysts are broadly categorized as Brønsted or Lewis acids. wikipedia.org

Brønsted Acid Catalysis: Brønsted acids are effective in activating the carbonyl group for nucleophilic attack by the dithiol. A range of Brønsted acids have been successfully employed for the synthesis of 1,3-dithiolanes. For instance, p-toluenesulfonic acid, often in combination with silica (B1680970) gel, is a versatile and widely used catalyst for this transformation, offering excellent yields and short reaction times. chemicalbook.comorganic-chemistry.org Other potent Brønsted acid catalysts include perchloric acid adsorbed on silica gel (HClO₄-SiO₂), tungstophosphoric acid (H₃PW₁₂O₄₀), and various Brønsted acidic ionic liquids. chemicalbook.comorganic-chemistry.org More specialized catalysts like nitrated imidodiphosphoric acids have been developed for asymmetric thioacetalization, yielding chiral, enantioenriched products. researchgate.netthieme-connect.com

Lewis Acid Catalysis: Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. cdnsciencepub.comresearchgate.net Numerous Lewis acids have been reported to catalyze the formation of 1,3-dithiolanes with high efficiency. Platinum complexes, such as [(dppb)Pt(µ-OH)]₂(BF₄)₂, have demonstrated high catalytic activity under very mild conditions. cdnsciencepub.comcdnsciencepub.com Other effective Lewis acid catalysts include triflates of various metals like praseodymium(III), yttrium(III), and hafnium(IV), which are often recyclable and allow for chemoselective protection of aldehydes over ketones. chemicalbook.comorganic-chemistry.org Simple metal salts like anhydrous indium(III) chloride and tin(II) chloride dihydrate (SnCl₂·2H₂O) also serve as efficient catalysts for this transformation. researchgate.net

| Catalyst Type | Catalyst Example | Key Features | Source |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Versatile, excellent yields, often used with silica gel. | chemicalbook.comorganic-chemistry.org |

| Brønsted Acid | Perchloric acid on silica gel (HClO₄-SiO₂) | Extremely efficient, reusable, solvent-free conditions. | chemicalbook.comorganic-chemistry.org |

| Brønsted Acid | Tungstophosphoric acid | Highly selective, effective in solvent-free conditions. | organic-chemistry.org |

| Lewis Acid | Platinum(II) hydroxo complexes | High activity under mild conditions, enhanced rate with drying agents. | cdnsciencepub.comcdnsciencepub.com |

| Lewis Acid | Praseodymium triflate (Pr(OTf)₃) | Efficient, recyclable, chemoselective for aldehydes. | chemicalbook.comorganic-chemistry.org |

| Lewis Acid | Yttrium triflate (Y(OTf)₃) | Catalyzes reaction for aldehydes and ketones, high chemoselectivity. | organic-chemistry.org |

| Lewis Acid | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Mild, efficient, suitable for solvent-free protocols. | researchgate.net |

To align with the principles of green chemistry, significant efforts have been made to develop solvent-free protocols for the synthesis of 1,3-dithiolanes. These methods reduce environmental impact and often simplify the work-up procedure. Several of the aforementioned catalysts are particularly effective under solvent-free conditions. For example, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient catalyst for dithiolane formation at room temperature without any solvent. chemicalbook.comorganic-chemistry.org Similarly, tungstate (B81510) sulfuric acid and copper(II) nitrate (B79036) trihydrate have been used as recyclable catalysts for the thioacetalization of various carbonyl compounds under solvent-free conditions, providing excellent yields in short reaction times. researchgate.nettandfonline.com Another approach involves using an odorless 1,3-propanedithiol (B87085) equivalent, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which can be used in acid-promoted thioacetalizations under solvent-free conditions. organic-chemistry.org

| Catalyst/Reagent | Reaction Conditions | Advantages | Source |

|---|---|---|---|

| Perchloric acid on silica gel (HClO₄-SiO₂) | Room temperature | Highly efficient, reusable catalyst | chemicalbook.comorganic-chemistry.org |

| Tungstate sulfuric acid | Solvent-free | Excellent yields, short reaction times, recyclable catalyst | tandfonline.com |

| SnCl₂·2H₂O | Solvent-free | Mild, efficient, simple protocol | researchgate.net |

| Copper(II) nitrate trihydrate | Solid state | Environmentally benign, efficient | researchgate.net |

Recent advancements in synthetic methodology have introduced the use of visible light to promote the formation of 1,3-dithiolanes, offering a sustainable and mild energy source. One such method employs Eosin Y as a metal-free photoredox catalyst to achieve the regioselective dihydrothionation of terminal alkynes with 1,2-ethanedithiol at room temperature, providing direct access to 1,3-dithiolanes. rsc.orgresearchgate.netrsc.org This protocol is scalable and operates under neutral conditions without additional bases or additives. rsc.orgrsc.org

Furthermore, an even more streamlined approach has been developed that proceeds without any photocatalyst. This novel method involves the visible-light-mediated dithioacetalization of aldehydes with thiols under aerobic conditions at room temperature. rsc.org This operationally simple and atom-economical protocol provides an environmentally benign route to dithioacetals. rsc.org

Formation via Ring-Opening and Cyclization Reactions

An alternative strategy for constructing the 1,3-dithiolane (B1216140) ring system involves the ring-opening of a precursor followed by cyclization. This is particularly relevant for synthesizing substituted dithiolanes.

The reaction of oxiranes (epoxides) with carbon disulfide provides a pathway to sulfur-containing five-membered rings. Specifically, research has shown that the reaction of 2-hexyloxirane with carbon disulfide under high pressure (e.g., 800 MPa) and elevated temperature (100 °C) in the presence of a triethylamine (B128534) catalyst yields 4-hexyl-1,3-dithiolan-2-one as the major product. researcher.lifeoup.com While this method produces a ketone derivative at the C2 position of the dithiolane ring rather than the simple this compound, it represents a valid ring-opening and cyclization approach starting from a hexyl-substituted three-membered ring. The reaction proceeds through several intermediates, including the initial formation of 5-hexyl-1,3-oxathiolane-2-thione. researcher.lifeoup.com Other related methods use reagents like potassium ethyl xanthogenate to convert epoxides into 1,3-dithiolane-2-thiones, which are also derivatives of the core dithiolane structure. pacific.edu

| Reactants | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| 2-Hexyloxirane, Carbon Disulfide | 800 MPa, 100 °C, Triethylamine, Hexane, 20 h | 4-hexyl-1,3-dithiolan-2-one | 63% | researcher.lifeoup.com |

| 2-Hexyloxirane, Carbon Disulfide | 800 MPa, 100 °C, Triethylamine, Hexane, 20 h | 4-hexyl-1,3-dithiolane-2-thione | 21% | researcher.lifeoup.com |

Synthesis of 2-Silylated 1,3-Dithiolanes as Synthetic Precursors

The introduction of a silyl (B83357) group at the C2 position of the 1,3-dithiolane ring provides a valuable synthetic handle for further transformations. While the direct synthesis of 2-hexyl-2-silylated-1,3-dithiolane is not extensively documented, the preparation of analogous 2-silylated 1,3-dithianes is well-established and provides a reliable synthetic blueprint.

A common approach involves the deprotonation of a 1,3-dithiane (B146892) at the C2 position using a strong base, followed by quenching with a silyl halide. For instance, 2-trimethylsilyl-1,3-dithiane (B1293776) is a known reagent precursor for various dithioketene acetals. acs.org This two-step process facilitates a one-carbon homologation of aldehydes or ketones. acs.org The general strategy can be adapted for the synthesis of 2-silylated 1,3-dithiolanes.

The initial step is the formation of the 1,3-dithiolane itself. 2-Substituted 1,3-dithiolanes are typically synthesized through the condensation of an aldehyde or ketone with 1,2-ethanedithiol. chemicalbook.com This reaction is often catalyzed by a Brønsted or Lewis acid. chemicalbook.com For the synthesis of this compound, heptanal would be the corresponding aldehyde starting material.

Once the 2-substituted 1,3-dithiolane is obtained, the introduction of the silyl group can be achieved. This involves the deprotonation at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiolane intermediate. This nucleophilic species can then react with a silyl halide, like trimethylsilyl (B98337) chloride, to yield the desired 2-silylated 1,3-dithiolane. The synthesis of 2,2-bis-(trimethylsilyl)dithiane from 1,3-dithiane and chlorotrimethylsilane (B32843) has been reported, demonstrating the feasibility of this approach.

Functionalization and Structural Modifications Involving this compound Analogs

The C2 proton of 2-substituted 1,3-dithiolanes is acidic and can be removed by a strong base to generate a potent carbon nucleophile. This reactivity is central to the application of dithiolanes as acyl anion equivalents in carbon-carbon bond-forming reactions.

Generation of 2-Lithio-1,3-dithianes and Related Intermediates

The generation of 2-lithio-1,3-dithianes is a cornerstone of modern organic synthesis, a reaction pioneered by Corey and Seebach. This methodology allows for the "umpolung" or reversal of polarity of the carbonyl carbon. The proton at the C2 position of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base like n-butyllithium (n-BuLi). acs.org This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures.

This principle is directly applicable to 2-alkyl-1,3-dithiolane analogs, including this compound. Treatment of this compound with n-BuLi would lead to the formation of 2-hexyl-2-lithio-1,3-dithiolane. This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, enabling the introduction of various functional groups at the C2 position. The resulting products can then be hydrolyzed to reveal a ketone, effectively allowing the dithiolane to function as a masked acyl anion.

Autoxidative Condensation Reactions of Lithiated Dithianes

An interesting and synthetically useful transformation of 2-lithio-1,3-dithianes occurs in the presence of air (oxygen). Research has shown that the treatment of 2-aryl-1,3-dithianes with n-BuLi, followed by exposure to air, leads to an autoxidative condensation. acs.orgtuni.finih.gov This reaction results in the condensation of three molecules of the starting 1,3-dithiane to form highly functionalized α-thioether ketone orthothioesters in significant yields. acs.orgtuni.finih.gov

The proposed mechanism involves the initial autoxidation of the 2-aryl-2-lithio-1,3-dithiane to generate a highly reactive thioester intermediate. acs.orgtuni.fi This thioester then undergoes condensation with two additional molecules of the lithiated dithiane to produce the final complex product. acs.orgtuni.fi This methodology has also been successfully extended to benzaldehyde (B42025) dithioacetals. tuni.finih.gov

While this autoxidative condensation has been primarily reported for 2-aryl-1,3-dithianes, it has been noted that 2-alkyl substituted 1,3-dithianes also undergo a similar autoxidative process upon treatment with n-BuLi and exposure to air. acs.org However, in the case of alkyl-substituted dithianes, the reaction is often halted after the initial oxidation and before the full condensation, leading to different product profiles. acs.org This is likely due to the presence of enolizable protons in the condensation intermediate, which can lead to competitive deprotonation. acs.org

Based on the reactivity observed for 2-alkyl-1,3-dithianes, it is highly probable that 2-hexyl-2-lithio-1,3-dithiolane would also undergo autoxidation in the presence of oxygen. The specific products of such a reaction would depend on the reaction conditions and the stability of the intermediates formed. This reactivity opens up possibilities for the synthesis of complex, oxygenated, and sulfur-containing molecules from simple dithiolane precursors.

Advanced Chemical Transformations and Reaction Mechanisms of 2 Hexyl 1,3 Dithiolane

Dithiolane Protection/Deprotection Chemistry in Complex Molecule Synthesis

The 1,3-dithiolane (B1216140) group, as exemplified by 2-hexyl-1,3-dithiolane, is a crucial protecting group for carbonyl functionalities in the intricate pathways of multi-step organic synthesis. Its stability under both acidic and basic conditions makes it a reliable choice for masking the reactivity of aldehydes and ketones while other chemical transformations are carried out on the molecule. asianpubs.org The subsequent removal, or deprotection, of the dithiolane group to regenerate the original carbonyl compound is a critical step that has prompted the development of a diverse array of chemical methods. asianpubs.orgresearchgate.net

The cleavage of the carbon-sulfur bonds in this compound to restore the hexanal (B45976) carbonyl group can be accomplished through various strategies, broadly categorized into oxidative, metal-mediated, and photochemical methods.

Oxidative methods are a cornerstone for the deprotection of 1,3-dithiolanes. These reactions typically involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds.

Iodosobenzene (B1197198) (PhIO)-mediated oxidation: Hypervalent iodine reagents like iodosobenzene can effectively cleave dithioacetals. The reaction proceeds through the oxidation of the sulfur atoms, leading to the formation of a sulfoxide (B87167) or sulfone-like intermediate, which is more susceptible to hydrolysis.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can be used for the deprotection of 1,3-dithiolanes. A study demonstrated the conversion of various 1,3-dithianes to their corresponding carbonyl compounds in good yields using DDQ in a mixture of acetonitrile (B52724) and water. researchgate.net This method is often favored for its relatively mild conditions.

Hydrogen Peroxide/Iodine (H2O2/I2): A combination of hydrogen peroxide and a catalytic amount of iodine provides an environmentally benign and efficient system for dithiolane deprotection. organic-chemistry.org This method operates under essentially neutral conditions in water, often with the aid of a surfactant like sodium dodecyl sulfate (B86663) (SDS), and shows good tolerance for various functional groups, preventing over-oxidation. organic-chemistry.org

| Oxidative Reagent | Typical Conditions | Key Features |

| Iodosobenzene (PhIO) | Varies, often in aqueous organic solvents | Effective for substrates sensitive to stronger oxidants. |

| DDQ | Acetonitrile-water mixture | Mild conditions, good yields. researchgate.net |

| H2O2/I2 | Water, with catalytic I2 and SDS | Environmentally friendly, neutral pH, high chemoselectivity. organic-chemistry.org |

Metal salts, particularly those of soft metals that have a high affinity for sulfur, are widely employed for the cleavage of 1,3-dithiolanes. tcichemicals.com

Cupric Chloride (CuCl2): Cupric chloride, often in combination with cupric oxide in a solvent like acetone, is a classic reagent for dethioacetalization. The Lewis acidic copper(II) ion coordinates to the sulfur atoms, activating the C-S bonds towards hydrolysis.

Mercury Salts (e.g., HgCl2): Mercuric chloride, frequently used with a base like calcium carbonate, is a highly effective but toxic reagent for dithiolane cleavage. youtube.com The strong interaction between the soft mercury(II) ion and the soft sulfur atoms facilitates the reaction. tcichemicals.com Due to the toxicity of mercury compounds, their use has been significantly reduced in modern organic synthesis. tcichemicals.com

| Metal Reagent | Typical Conditions | Key Features |

| Cupric Chloride (CuCl2) | Acetone, often with CuO | Classic and effective method. |

| Mercuric Chloride (HgCl2) | Aqueous organic solvents, with CaCO3 | Highly efficient but toxic. tcichemicals.comyoutube.com |

Photochemical methods offer a mild and selective alternative for the deprotection of 1,3-dithiolanes. These reactions are often initiated by a photosensitizer.

Dye-Sensitized Photo-oxidation: In the presence of a sensitizing dye and visible light, 1,3-dithiolanes can be cleaved. researchgate.net The reaction is believed to proceed via an electron transfer mechanism from the dithiolane to the excited state of the sensitizer, generating a radical cation intermediate that is susceptible to reaction with oxygen. acs.org This method is advantageous for its mildness and high yields. researchgate.net A study on the photodeprotection of 1,3-dithianes suggests that the superoxide (B77818) anion plays a key role in the deprotection process. acs.org

The mechanism of dethioacetalization is highly dependent on the reagents and conditions employed.

Oxidative Mechanisms: In oxidative deprotection, the initial step is the oxidation of one or both sulfur atoms to form a sulfoxide or sulfonium (B1226848) ion. This enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. Subsequent hydrolysis and elimination steps lead to the regeneration of the carbonyl group.

Metal-Mediated Mechanisms: With metal salts, the Lewis acidic metal ion coordinates to the sulfur atoms of the dithiolane. youtube.com This coordination weakens the C-S bonds and facilitates the attack of a water molecule on the C2 carbon. A series of proton transfers and bond cleavages then results in the formation of the carbonyl compound and a metal-sulfur complex. youtube.com The strong affinity between soft metal ions like Hg2+ and sulfur is a key driving force in this process. tcichemicals.com

Photochemical Mechanisms: Photochemical deprotection is often initiated by an electron transfer from the dithiolane to an excited photosensitizer, forming a dithiolane radical cation. acs.org This radical cation can then react with molecular oxygen to form a superoxide radical anion, which drives the subsequent cleavage of the C-S bonds and ultimate regeneration of the carbonyl compound. acs.org

Regeneration of Carbonyl Compounds from 1,3-Dithiolanes

Carbon-Carbon Bond Formation via 1,3-Dithiolane Intermediates

Beyond its role as a protecting group, the 1,3-dithiolane functionality can be exploited for the formation of carbon-carbon bonds. This is achieved through the concept of "umpolung" or reversal of polarity. tcichemicals.com The C2 proton of a 1,3-dithiolane, which is adjacent to two sulfur atoms, is acidic enough to be removed by a strong base, such as an organolithium reagent. This deprotonation generates a nucleophilic carbanion, a reversal of the typical electrophilic character of a carbonyl carbon. tcichemicals.comvanderbilt.edu

Umpolung Reactivity and Acyl Anion Equivalents in Organic Synthesis

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, allowing chemists to reverse the normal electrophilic character of a functional group. wikipedia.orgegyankosh.ac.in The carbonyl carbon, typically an electrophile, can be converted into a nucleophilic acyl anion equivalent through the formation of a 1,3-dithiolane, such as this compound. egyankosh.ac.indnmfaizpur.org This transformation is a classic example of umpolung. egyankosh.ac.in

The key to this reactivity lies in the ability of the sulfur atoms to stabilize an adjacent carbanion. The protons at the C2 position of the 1,3-dithiolane ring are rendered sufficiently acidic (pKa ≈ 30-31) to be deprotonated by a strong base, typically an organolithium reagent like n-butyllithium. dnmfaizpur.orgorganic-chemistry.org In the case of this compound, deprotonation generates a 2-lithio-1,3-dithiolane intermediate, which serves as a masked acyl anion. egyankosh.ac.inorganic-chemistry.org This nucleophilic species can then react with a wide range of electrophiles.

This strategy, often associated with the Corey-Seebach reaction, provides access to products that are challenging to synthesize through conventional methods, such as α-hydroxy ketones and 1,2-diketones. organic-chemistry.org The general reaction sequence is outlined below:

Formation of the Dithiolane: An aldehyde (heptanal in this case) reacts with 1,2-ethanedithiol (B43112) to form this compound. wikipedia.org

Deprotonation (Umpolung): The dithiolane is treated with a strong base (e.g., n-BuLi) to form the nucleophilic lithiated intermediate. organic-chemistry.org

Reaction with Electrophile: The acyl anion equivalent attacks an electrophile (e.g., alkyl halides, epoxides, other carbonyl compounds). wikipedia.org

Deprotection: The dithiolane group is hydrolyzed back to a carbonyl group, revealing the final product. organic-chemistry.org

While 1,3-dithianes are more commonly used for this purpose due to the greater stability of their corresponding carbanions, 1,3-dithiolanes also exhibit this umpolung reactivity. However, lithiated 1,3-dithiolanes can be prone to fragmentation. organic-chemistry.orgwikipedia.org

| Stage | Description | Reagents |

| Protection | Conversion of an aldehyde to its corresponding 1,3-dithiolane. | 1,2-ethanedithiol, Lewis acid (e.g., BF₃) |

| Umpolung | Deprotonation to form a nucleophilic acyl anion equivalent. | Strong base (e.g., n-butyllithium) |

| Alkylation | Reaction of the anion with an electrophile to form a new C-C bond. | Alkyl halides, epoxides, carbonyls |

| Deprotection | Hydrolysis of the dithiolane to reveal the ketone product. | HgCl₂/CaCO₃, (bis(trifluoroacetoxy)iodo)benzene |

Cationic Cyclization of 2-Alkenyl-1,3-dithiolanes: Diastereoselective Synthesis of Fused Rings

A significant advancement in the application of 1,3-dithiolanes is their use as latent initiators in cationic cyclization reactions. Research has demonstrated a highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes, which yields trans-decalin structures—a common scaffold in numerous di- and triterpenes. acs.orgacs.orgnih.gov

This novel cyclization is initiated by the temporary opening of the thioketal ring under the influence of a specific Lewis acid, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). psu.eduresearchgate.net The use of TMSOTf was found to be crucial for achieving both good reactivity and high diastereoselectivity. acs.orgpsu.edu

The proposed mechanism involves the following key steps: acs.orgresearchgate.net

Activation: The 1,3-dithiolane is activated by TMSOTf, leading to the temporary opening of the dithiolane ring and formation of a cationic intermediate.

Cyclization: The generated cation triggers a 6-endo-trig cyclization, where the alkenyl group acts as the nucleophile, forming a new carbon-carbon bond.

Termination: The dithiolane ring closes, and a diastereoselective protonation event terminates the process, yielding the final trans-fused ring system.

This reaction tolerates a variety of functional groups and nucleophilic partners within the substrate, including electron-rich and electron-deficient arenes, thiophenyl moieties, and terminal olefins. acs.orgnih.gov The method's power has been demonstrated through its application in the shortest total synthesis of triptophenolide (B192632) and the shortest formal synthesis of triptolide. acs.orgnih.gov

| Substrate Feature | Role in Cyclization | Outcome |

| 2-Alkenyl-1,3-dithiolane | Latent initiator of the cyclization cascade. acs.orgpsu.edu | Forms trans-fused decalin ring systems. acs.org |

| TMSOTf | Unique Lewis acid for inducing reactivity and diastereoselectivity. psu.edu | Triggers temporary ring-opening. acs.org |

| Internal Nucleophile | Alkene or arene group that participates in the C-C bond formation. | High to exclusive trans diastereoselectivity. acs.org |

Cycloreversion Reactions of 1,3-Dithiolane Carbanions for Substituted Ethene and Dibenzofulvene Synthesis

Unlike their six-membered 1,3-dithiane (B146892) counterparts, which form relatively stable carbanions, 2-lithio-1,3-dithiolanes are known to undergo ring fragmentation or cycloreversion. organic-chemistry.orgwikipedia.org When a 1,3-dithiolane is deprotonated at the C2 position, the resulting anion can readily decompose, resulting in a dithiocarboxylate anion and ethylene (B1197577) gas. wikipedia.orgacs.org

This fragmentation pathway can be harnessed for synthetic purposes. A one-pot method has been developed where 2-aryl-1,3-dithiolanes undergo ring fragmentation with a base like lithium hexamethyldisilazide (LiHMDS) to generate aryl-dithiocarboxylates. acs.org These intermediates can then be trapped in situ by various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a diverse library of dithioesters in good yields. acs.org

The reaction conditions, including the choice of base, solvent, and temperature, are critical for controlling the fragmentation pathway. acs.org For instance, the fragmentation of 2-aryl-1,3-dithiolanes is efficiently achieved using LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C. acs.org Under different conditions, deprotonation can also occur at the C4 position of the ring, leading to the formation of thioaldehydes and vinyl thiolates. acs.org

Gas-Phase Reactivity and Fragmentation Modes of 1,3-Dithiolanes

Investigations into the gas-phase ion-molecule chemistry of 1,3-dithiolanes reveal reactivity patterns that differ significantly from those observed in solution. utk.edu When treated with anionic bases in the gas phase, 1,3-dithiolane can undergo deprotonation. However, the resulting C2 carbanion is often unstable and does not persist. utk.edu

Instead, the deprotonated 1,3-dithiolane undergoes a retro [2+4] cycloreversion reaction. utk.edu This fragmentation leads to the formation of a thioformyl (B1219250) anion radical (RCS⁻) and a neutral ethylene molecule. This behavior contrasts with 1,3-dithianes, where the deprotonated species at C2 is more stable and can be readily observed in the gas phase. utk.edu

Other gas-phase reactions have also been studied. For example, the gas-phase reaction of 1,3-dithiolane-2-thione over molybdenum trioxide supported on pumice stone results in an efficient conversion to 1,3-dithiolan-2-one. frontiersin.org This process involves the exchange of the exocyclic sulfur atom for an oxygen atom, with the solid reagent acting as a catalyst that is regenerated by exposure to air. frontiersin.org

| Phase | Reaction with Base | Primary Product | Fragmentation Product |

| Solution | Deprotonation at C2 | Stable 2-lithio-1,3-dithiolane (can be trapped) | Dithiocarboxylate and ethylene (upon heating) acs.org |

| Gas Phase | Deprotonation at C2 | Unstable carbanion | Thioformyl anion radical and ethylene (via cycloreversion) utk.edu |

Investigations into Electron Transfer Mechanisms in 1,3-Dithiolane Chemistry

The reactivity of 1,3-dithiolane derivatives can also be governed by electron transfer (ET) mechanisms. The photodeprotection of 1,3-dithianes, a closely related process, has been shown to proceed via an ET pathway. acs.org In these reactions, an electron is transferred from the dithiane to a triplet sensitizer, generating a dithiane radical cation. This radical cation is highly susceptible to C-S bond cleavage, initiating a fragmentation cascade that ultimately leads to the deprotected carbonyl compound. acs.org The decay of this radical cation is a favorable unimolecular process, unaffected by the presence of water or oxygen. acs.org

Similarly, single-electron transfer (SET) mechanisms have been proposed for reactions involving lithiated dithianes and alkyl iodides. acs.org While many reactions of dithiane anions with electrophiles are considered to be standard SN2 processes, evidence for SET pathways exists, particularly with certain substrates. This alternative mechanism can compete with or even dominate the traditional nucleophilic substitution pathway.

These ET mechanisms highlight the electronic versatility of the dithiolane functional group, which can act not only as a precursor to carbanions (two-electron donors) but also as a single-electron donor to form radical cations, opening up additional avenues for complex chemical transformations.

Computational and Spectroscopic Characterization of 2 Hexyl 1,3 Dithiolane

Conformational Analysis and Molecular Dynamics Simulations

The conformational preferences of the 1,3-dithiolane (B1216140) ring are a subject of considerable academic interest. The five-membered ring is not planar and can adopt various puckered conformations to minimize steric and torsional strain. The introduction of a substituent at the C2 position, such as a hexyl group, adds another layer of complexity to its conformational analysis.

Direct experimental and extensive computational studies specifically on 2-hexyl-1,3-dithiolane are not widely documented in publicly available literature. However, research on analogous 2-alkyl-1,3-dithiolane derivatives provides valuable insights into the conformational behavior of this class of compounds. For instance, studies on 2-alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans have shown that the 1,3-dithiolane ring is a flexible system. The free energy differences between diastereoisomers in these systems are typically small, suggesting a dynamic equilibrium between various conformations.

The primary conformations of the 1,3-dithiolane ring are often described as envelope (Cs symmetry) and twist (C2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane defined by the other three. The presence of a substituent at the C2 position influences the equilibrium between these forms. For 2-alkyl-1,3-dithiolanes, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation.

| Conformation | Description | Relative Energy (kcal/mol) * |

| Envelope (Cs) | One atom puckers out of the plane of the other four. | Variable |

| Twist (C2) | Two atoms are on opposite sides of the plane formed by the other three. | Generally the global minimum |

*Relative energies are highly dependent on the specific substituents and the computational method employed.

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in a solvent environment over time. For this compound, MD simulations can provide detailed insights into how the molecule interacts with solvent molecules and how these interactions affect its conformation and dynamics.

In a polar solvent, such as water, the hydrophobic hexyl chain would likely adopt conformations that minimize its contact with the solvent molecules, a phenomenon known as the hydrophobic effect. This could lead to the chain folding back upon itself or interacting with other nonpolar molecules if present. In contrast, in a nonpolar solvent, the hexyl chain would be more extended and flexible, as it can interact favorably with the solvent molecules.

MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This information is crucial for understanding the solvation structure around this compound and how it influences the molecule's behavior.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio molecular orbital methods, provide a theoretical framework for understanding the electronic structure, reactivity, and energetic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to study its formation, typically through the reaction of heptanal (B48729) with 1,2-ethanedithiol (B43112). These calculations can elucidate the reaction pathway, identify transition states, and determine the activation energies, providing a detailed understanding of the reaction kinetics.

For example, a hypothetical reaction profile for the acid-catalyzed formation of this compound could be calculated, showing the relative energies of reactants, intermediates, transition states, and products.

| Reaction Step | Description | Calculated ΔG (kcal/mol) * |

| 1 | Protonation of heptanal | -5.2 |

| 2 | Nucleophilic attack by 1,2-ethanedithiol | +12.5 (TS1) |

| 3 | Formation of hemi-thioacetal intermediate | -2.1 |

| 4 | Proton transfer | +3.4 |

| 5 | Elimination of water | +18.7 (TS2) |

| 6 | Ring closure | -8.9 |

| 7 | Deprotonation to form product | -15.3 |

*These values are hypothetical and for illustrative purposes only.

Such studies can also be extended to investigate the decomposition pathways of this compound under various conditions, providing insights into its stability.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, can provide highly accurate structural and electronic information. For this compound, these methods can be used to precisely calculate geometric parameters such as bond lengths, bond angles, and dihedral angles for its various conformers.

These calculations can also provide insights into the molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the lone pairs on the sulfur atoms are expected to be the highest occupied molecular orbitals, making them susceptible to electrophilic attack. The lowest unoccupied molecular orbital is likely to be associated with the C-S bonds, indicating their potential for nucleophilic cleavage.

By providing a detailed picture of the electronic landscape of this compound, ab initio calculations complement experimental studies and contribute to a comprehensive understanding of its chemical behavior.

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structural determination of organic molecules like this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's connectivity, stereochemistry, three-dimensional structure, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the determination of molecular structure and stereochemistry. For this compound, both ¹H and ¹³C NMR are instrumental.

In a typical ¹H NMR spectrum of a 1,3-dithiolane derivative, the protons on the dithiolane ring and the attached alkyl chain will exhibit characteristic chemical shifts and coupling patterns. The stereochemical and conformational analysis of 1,3-dithiolanes can be complex due to the puckered nature of the five-membered ring. The coupling constants between protons on the ring can provide valuable information about their dihedral angles and, consequently, the ring's conformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for establishing the connectivity of protons and their spatial proximity, which is crucial for determining the relative stereochemistry of substituents. researchgate.net The analysis of NOESY spectra, for instance, can reveal through-space interactions between protons, helping to define the stereochemical arrangement of the hexyl group relative to the dithiolane ring. researchgate.net

The ¹³C NMR spectrum provides complementary information by showing the chemical shifts of the carbon atoms. The chemical shift of the C2 carbon of the dithiolane ring is particularly sensitive to the nature of the substituent at this position. Combining 1D and 2D NMR experiments is a highly informative approach for confirming the connectivity of carbons and protons in complex organic structures. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted values and may vary from experimental results. Chemical shifts (δ) are given in parts per million (ppm).

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.5-5.0 (t) | |

| C4/C5-H₂ | ~3.2-3.4 (m) | |

| Hexyl-CH₂ (α) | ~1.8-2.0 (q) | |

| Hexyl-CH₂ (β-ε) | ~1.2-1.6 (m) | |

| Hexyl-CH₃ | ~0.8-0.9 (t) | |

| C2 | ~55-60 | |

| C4/C5 | ~38-42 | |

| Hexyl-C (α) | ~35-40 | |

| Hexyl-C (β) | ~28-32 | |

| Hexyl-C (γ) | ~29-33 | |

| Hexyl-C (δ) | ~22-26 | |

| Hexyl-C (ε) | ~31-35 | |

| Hexyl-C (ζ) | ~14 |

Key: t = triplet, q = quartet, m = multiplet

X-ray Diffraction for Solid-State Structure Determination of Dithiolane Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1,3-dithiolane, single-crystal X-ray diffraction can provide unambiguous information about bond lengths, bond angles, and the conformation of the dithiolane ring.

The crystal structure of a 1,3-dithiolane derivative reveals the puckered nature of the five-membered ring, which can adopt various conformations, such as envelope or twist forms. nih.gov The specific conformation is influenced by the substituents on the ring. rsc.org X-ray analysis also precisely defines the stereochemistry at the C2 position, showing the spatial relationship between the hexyl group and the dithiolane ring. nih.gov

Data Table: Typical Bond Lengths and Angles in 1,3-Dithiolane Rings from X-ray Diffraction Data

| Parameter | Typical Value |

| C-S Bond Length | 1.80 - 1.85 Å |

| S-C-S Bond Angle | 110 - 115° |

| C-S-C Bond Angle | 95 - 105° |

| C-C Bond Length (in ring) | 1.50 - 1.55 Å |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺·), which can then undergo fragmentation. The analysis of these fragmentation patterns provides valuable information for structural elucidation.

The fragmentation of 1,3-dithiolanes is characterized by several key pathways. A common fragmentation involves the cleavage of the C-S bonds and the bonds of the alkyl substituent. For this compound, one would expect to see characteristic fragmentation patterns. miamioh.eduorganic-chemistry.org

A primary fragmentation pathway for ethers and thioethers is the α-cleavage, where the bond adjacent to the heteroatom is broken. miamioh.edu For this compound, this would involve the cleavage of the bond between the C2 of the dithiolane ring and the first carbon of the hexyl group, or the cleavage of the C-S bonds within the ring. The stability of the resulting carbocations and radicals dictates the most favorable fragmentation pathways. chemguide.co.uk

Another common fragmentation pattern in long-chain alkanes involves the sequential loss of 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Therefore, the mass spectrum of this compound would likely show a series of peaks separated by 14 Da, corresponding to the fragmentation of the hexyl chain.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragment Structure | Notes |

| 188 | [M]⁺ | [C₁₀H₂₀S₂]⁺ | Molecular Ion |

| 105 | [C₃H₅S₂]⁺ | Thiolanium cation from cleavage of the hexyl group | |

| 87 | [C₆H₁₅]⁺ | Hexyl cation | |

| 73 | [C₃H₅S]⁺ | Fragment from ring opening | |

| 57 | [C₄H₉]⁺ | Butyl cation from hexyl chain fragmentation | |

| 43 | [C₃H₇]⁺ | Propyl cation from hexyl chain fragmentation |

Applications of 2 Hexyl 1,3 Dithiolane As a Privileged Chemical Scaffold

Design and Synthesis of Advanced Bioactive Ligands

The structural characteristics of the 2-hexyl-1,3-dithiolane group are pivotal in the development of sophisticated molecules designed to interact with specific biological targets.

One of the most prominent examples showcasing the this compound scaffold is in the synthetic cannabinoid ligand AMG3. nih.gov This compound, a C-1'-dithiolane analogue of Δ⁸-tetrahydrocannabinol (Δ⁸-THC), is recognized as a highly potent synthetic analgesic that targets both CB1 and CB2 cannabinoid receptors. nih.gov The structure of AMG3 is distinguished by a rigid tricyclic core fused with the flexible this compound unit, a combination that has proven critical for its high binding affinity. nih.gov

Structure-activity relationship (SAR) studies have consistently identified the alkyl side chain as a critical determinant for the activity of classical cannabinoid ligands. nih.gov In the case of AMG3 and related analogs, the conformation of the hexyl group, in conjunction with the adjacent dithiolane ring, profoundly influences receptor binding and activation. nih.gov

Key findings from these studies reveal:

Chain Flexibility: The dihedral angle adjacent to the dithiolane ring within the hexyl chain exhibits flexibility, allowing it to adopt both gauche and trans conformations. The remainder of the alkyl chain typically maintains an all-trans, linear state. This suggests that fully "wrapped" or folded conformations are less favored dynamically in solution. nih.gov

Conformational Influence on Binding: The orientation of the dithiolane ring relative to the main aromatic structure of the cannabinoid analog is crucial. Molecular dynamics simulations have shown that conformers of AMG3 favor a cis conformation between the aromatic and dithiolane rings when binding to the CB1 receptor, but a trans conformation when binding to the CB2 receptor. nih.gov This difference in preferred orientation may explain the varying binding affinities of AMG3 for the two receptor subtypes. nih.gov

Importance of Steric Effects: Broader studies on cannabinoid analogs confirm that steric effects, largely dictated by the size and shape of substituents like the this compound group, are a dominant factor in determining binding affinities at both CB1 and CB2 receptors. nih.gov

Table 1: Key SAR Findings for the this compound Scaffold in Cannabinoid Ligands

| Structural Feature | Observation | Impact on Receptor Interaction |

|---|---|---|

| Alkyl Chain Conformation | The hexyl chain is predominantly linear (all-trans), with flexibility near the dithiolane ring. nih.gov | Affects how the ligand fits into the binding pocket; wrapped conformations are less favored. nih.gov |

| Dithiolane-Aromatic Ring Orientation | Favors cis conformation at the CB1 receptor and trans at the CB2 receptor. nih.gov | Helps explain the differential binding affinity for CB1 versus CB2 receptors. nih.gov |

| Overall Steric Profile | Steric bulk and shape are primary determinants of binding affinity. nih.gov | Optimizing the size and shape of the dithiolane and its substituent is key to enhancing potency. nih.gov |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the biological activity of a series of compounds with their 3D molecular structures. youtube.com This technique is instrumental in drug design for optimizing lead compounds. tandfonline.com For cannabinoid ligands featuring the this compound core, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nih.govnih.gov

These models generate contour maps that visualize the regions around the ligand where specific properties are predicted to influence biological activity:

Steric Fields: These maps indicate where bulky groups (like the hexyl-dithiolane moiety) are favorable or unfavorable for receptor binding. For cannabinoid ligands, steric effects are often found to be a dominant factor. nih.gov

Electrostatic Fields: These maps highlight regions where positive or negative charges would enhance or diminish activity, guiding the placement of electronegative atoms or hydrogen-bond donors/acceptors.

By analyzing these models, medicinal chemists can rationally design new analogs of AMG3 with modifications to the this compound scaffold that are predicted to have enhanced potency or selectivity for CB1 or CB2 receptors. nih.govnih.gov The ultimate goal is to find the "bioactive conformation"—the precise 3D shape the ligand adopts when it binds to the receptor—which is essential for creating reliable and predictive 3D-QSAR models. nih.gov

Table 2: Principles of 3D-QSAR in Optimizing Dithiolane-Based Ligands

| 3D-QSAR Method | Principle | Application to this compound Ligands |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Correlates biological activity with steric and electrostatic fields calculated around aligned molecules. nih.gov | Identifies optimal size, shape, and electronic properties for the dithiolane and hexyl groups to maximize receptor affinity. nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Similar to CoMFA but includes additional fields like hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov | Provides a more detailed understanding of the non-covalent interactions required for potent binding. |

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.gov For AMG3, docking studies combined with molecular dynamics (MD) simulations have provided profound insights into its interaction with CB1 and CB2 receptors at an atomic level. nih.gov

Simulations of AMG3 within the binding sites of CB1 and CB2 homology models have revealed key structural and dynamical properties. nih.gov A crucial finding is the difference in the ligand's conformation upon binding to each receptor. At the CB1 receptor, AMG3 tends to adopt a cis conformation between its aromatic core and the dithiolane ring. nih.gov Conversely, it favors a trans conformation within the CB2 receptor's binding pocket. nih.gov These distinct binding poses are a likely explanation for the ligand's differential affinity for the two receptors. nih.gov Such studies are invaluable for understanding the precise molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex and are critical for the rational design of new, more selective cannabinoid drugs. nih.govmdpi.com

Exploration of Other Therapeutically Relevant 1,3-Dithiolane (B1216140) Derivatives as Drug Scaffolds

The success of the 1,3-dithiolane moiety in cannabinoid research has spurred its exploration in other therapeutic areas, establishing it as a "privileged scaffold" in drug design. nih.gov The heterocycle has been incorporated into a diverse range of agents targeting diseases from infections to neurodegenerative disorders. nih.gov

Examples of its therapeutic versatility include its use in:

M₂ Receptor Antagonists: Providing enhanced metabolic stability. nih.gov

Tyrosinase Inhibitors: A series of (2-substituted phenyl-1,3-dithiolan-4-yl) methanols were developed as effective inhibitors of melanogenesis. nih.gov

Antiviral Agents: Patented nucleoside analogs featuring the 1,3-dithiolane ring have shown promising antiviral activity. nih.gov

Sigma Receptor Modulators: Transformation of related spiro-decanes into cyclohexylspiro 1,3-dithiolane analogs resulted in compounds with nanomolar activity. nih.gov

5-HT₁A Agonists: Bioisosteric replacement of a different group with the 1,3-dithiolane scaffold in α₁-adrenoceptor antagonists led to the discovery of selective 5-HT₁A agonists. nih.gov

This broad utility underscores the favorable physicochemical and structural properties that the 1,3-dithiolane ring imparts to a parent molecule. nih.govresearchgate.net

Role in Materials Science and Polymer Chemistry

While the 1,3-dithiolane scaffold is extensively studied in medicinal chemistry, its application in materials science and polymer chemistry is less developed compared to its isomer, 1,2-dithiolane (B1197483). The 1,2-dithiolane ring, found in molecules like lipoic acid, readily undergoes ring-opening polymerization to form dynamic polydisulfides used in self-healing hydrogels and high refractive index polymers. nih.govrsc.orgrsc.org

For the 1,3-dithiolane system, its primary role has been as a stable protecting group for aldehydes and ketones in organic synthesis due to its general resistance to many reagents. wikipedia.orgorganic-chemistry.org However, under specific conditions, such as treatment with strong bases like LiHMDS, 2-aryl-1,3-dithiolanes can undergo ring fragmentation to generate dithiocarboxylates. acs.org These dithiocarboxylates are valuable as chain transfer agents in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. acs.org Additionally, the polymerization of related structures like 2-methylene-1,3-dithiane proceeds via a vinyl-type mechanism without ring-opening, yielding polymers with dithioacetal units in the backbone. semanticscholar.org

Development of Polymeric Reagents with Pendant Dithiolane Functions for Supported Organic Syntheses

The immobilization of reactive species on polymeric supports has revolutionized organic synthesis, offering cleaner reactions and simplified purification processes. cam.ac.ukresearchgate.nethku.hk In this context, this compound moieties have been incorporated into polymeric reagents.

Researchers have developed soluble copolymeric reagents of the styrene (B11656) type that feature pendant propane-1,3-dithiol functions. cmu.edu These polymeric reagents are synthesized in a completely odorless manner and are effective in converting carbonyl compounds into their corresponding 1,3-dithiane (B146892) derivatives. cmu.edu This transformation is a key step in "umpolung" chemistry, which reverses the polarity of the carbonyl carbon, enabling it to act as a nucleophile.

A notable application of these polymeric reagents is the conversion of benzaldehyde (B42025) to phenyl n-hexyl ketone. cmu.edu The process involves the formation of a 2-phenyl-1,3-dithiane (B1581651) unit on the polymer, followed by alkylation with a hexyl group and subsequent cleavage from the support. The effectiveness of these polymeric reagents has been demonstrated with various copolymers, differing in the content of active units and molecular weights. cmu.edu The use of a hexyl group in the form of this compound is crucial for these transformations. cmu.edu

Table 1: Polymeric Reagent Applications

| Application | Description | Reference |

|---|---|---|

| Ketone Synthesis | Conversion of benzaldehyde to phenyl n-hexyl ketone using a polymer-supported 1,3-dithiane. | cmu.edu |

Integration into Luminescent Coordination Polymers and Related Advanced Materials

Coordination polymers are a class of materials with diverse applications, including in luminescence. researchgate.netrsc.org The incorporation of specific organic ligands can tune the photophysical properties of these materials. While direct integration of this compound into luminescent coordination polymers is not extensively documented, related dithiane and dithiolane structures have been shown to be effective ligands.

For instance, the introduction of a dithiane hexyl ring into a luminescent Eu(III) coordination polymer was found to improve its thermal stability. oup.comhokudai.ac.jp This suggests that the structural rigidity and electronic properties of the dithiolane ring can be advantageous in designing robust luminescent materials. The dithiane-containing polymer exhibited less twisting and more densely packed chains, leading to excellent photophysical properties, including a quantum yield greater than 60%. oup.com Although this specific example uses a dithiane, the principles can be extended to 1,3-dithiolane systems. The sulfur atoms in the dithiolane ring can coordinate with metal ions, influencing the geometry and electronic structure of the resulting coordination polymer, which in turn affects its luminescent properties. researchgate.net

Utility as a Versatile Synthetic Building Block

Beyond its role as a scaffold, this compound and its parent 1,3-dithiolane structure are highly valuable synthetic intermediates. beilstein-journals.orgnih.gov They serve as masked carbonyl groups and can be used to construct a wide array of complex organic molecules. chemicalbook.comresearchgate.net

Construction of Diverse Sulfur-Containing Heterocyclic Compounds

The 1,3-dithiolane moiety is a cornerstone in the synthesis of various sulfur-containing heterocycles. researchgate.netorganic-chemistry.orgarkat-usa.org These compounds are of significant interest due to their presence in many biologically active molecules and functional materials. chemistryviews.org The reactivity of the 1,3-dithiolane ring allows for its transformation into other heterocyclic systems.

For example, dithiolanes can undergo ring-expansion reactions to form larger, medium-sized sulfur-containing rings. chemistryviews.org Base-mediated rearrangement of dithiolane-substituted propargylamines can lead to the formation of eight-membered S,S-heterocycles. chemistryviews.org Furthermore, the reaction of 1,3-dithiolanes with other reagents can yield a variety of heterocyclic structures, demonstrating their versatility as a starting material. researchgate.netrsc.org

Precursor in Highly Stereoselective Syntheses (e.g., trans-Decalins)

The stereoselective synthesis of complex carbocyclic frameworks, such as decalins, is a challenging but important area of organic synthesis. While direct use of this compound as a precursor for trans-decalins is not explicitly detailed in the search results, the principles of using related dithiane chemistry can be applied. The trans-decalin skeleton is a core structure in many natural products.

The synthesis of trans-decalin-based spirocarbocycles has been achieved through the photocyclization of trans-decalin-substituted-2,3-butanediones. nih.gov The precursors for these complex molecules can be derived from Wieland-Miescher ketone, which itself can be synthesized using methods that could potentially involve dithiolane chemistry for carbonyl group manipulation during the synthetic sequence. nih.gov The ability to introduce and then remove the dithiolane group under mild conditions allows for the protection of a carbonyl function while other parts of the molecule are being modified, a common strategy in the total synthesis of complex natural products.

Q & A

Q. What strategies validate the reproducibility of synthetic routes for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.